9-Keto Risperidone
説明
Overview of Risperidone (B510) and its Metabolites
Risperidone is an atypical, or second-generation, antipsychotic medication used in the treatment of a variety of psychiatric conditions. wikipedia.orgbritannica.comnih.gov Developed in the 1980s, it gained widespread use due to its efficacy and a generally more favorable side-effect profile compared to older, typical antipsychotics. britannica.com Risperidone is extensively metabolized in the liver, primarily through two pathways: hydroxylation and N-dealkylation. nih.govfda.gov The main metabolic process is the hydroxylation of risperidone by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4, to form 9-hydroxyrisperidone. nih.govnih.govdovepress.com This major active metabolite, 9-hydroxyrisperidone, is also known as paliperidone (B428) and is itself marketed as an antipsychotic medication. alfred.org.aupharmgkb.orgsynnovis.co.uk
The pharmacological activity of risperidone is largely attributable to the combined actions of the parent drug and its primary metabolite, 9-hydroxyrisperidone; this combination is often referred to as the "active moiety". nih.govfda.gov The plasma concentrations of 9-hydroxyrisperidone are typically higher than those of risperidone itself after oral administration. ontosight.ainih.gov The metabolism of risperidone can be influenced by genetic variations in the CYP2D6 enzyme, leading to differences in the plasma concentrations of the parent drug and its metabolite among individuals. nih.govontosight.ai These variations can classify individuals as "extensive" or "poor" metabolizers. psychopharmacologyinstitute.com
Further metabolism of risperidone can lead to the formation of other metabolites, including dihydroxy-risperidone and hydroxy-keto-risperidone derivatives. vulcanchem.com One of these is 9-Keto Risperidone, which represents a further oxidation product in the metabolic cascade. vulcanchem.com
Delineation of this compound as a Key Metabolite
This compound, also known by synonyms such as Keto paliperidone and 9-Oxo risperidone, is a metabolite of risperidone. vulcanchem.com Its chemical name is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione. vulcanchem.com The key structural difference between this compound and its precursor, 9-hydroxyrisperidone (paliperidone), is the presence of a ketone group at the 9-position of the pyridopyrimidine ring system. vulcanchem.com This oxidation of the hydroxyl group in 9-hydroxyrisperidone to a ketone group results in the formation of this compound. vulcanchem.com
While 9-hydroxyrisperidone is the principal and pharmacologically active metabolite of risperidone, this compound is considered a further downstream product in the metabolic pathway. vulcanchem.com The presence of the ketone group alters the physicochemical properties of the molecule compared to both risperidone and 9-hydroxyrisperidone, which may affect its pharmacokinetic behavior. vulcanchem.com From a pharmaceutical perspective, this compound is also recognized as a potential impurity in risperidone formulations, necessitating its identification and quantification for quality control purposes. vulcanchem.com The detection and quantification of this compound are typically performed using advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). vulcanchem.com
Historical Perspective of Atypical Antipsychotic Development and this compound's Role
The development of antipsychotic medications began in the 1950s with the discovery of chlorpromazine, a phenothiazine (B1677639) derivative. nih.gov This marked the era of "typical" or first-generation antipsychotics. nih.govwikipedia.org While effective in treating the positive symptoms of schizophrenia, these drugs were often associated with significant extrapyramidal side effects. nih.gov
The introduction of clozapine (B1669256) in the 1970s ushered in the era of "atypical" or second-generation antipsychotics. nih.govcambridge.org These newer agents were characterized by a lower risk of extrapyramidal symptoms and, in some cases, improved efficacy for negative symptoms. nih.gov A key distinguishing feature of many atypical antipsychotics is a more potent antagonism of serotonin (B10506) 5-HT2A receptors compared to dopamine (B1211576) D2 receptors. psychiatryonline.org
Risperidone was developed in the 1980s and approved for use in the early 1990s, becoming a widely prescribed atypical antipsychotic. britannica.comnih.gov Its development was based on the understanding of the roles of both dopamine and serotonin in psychosis. cambridge.org The focus of research during this period was primarily on the parent drug and its major active metabolite, 9-hydroxyrisperidone (paliperidone), which was later developed as a separate therapeutic agent. pharmgkb.orgccjm.org
The identification of further metabolites like this compound occurred as analytical techniques became more sophisticated, allowing for a more detailed characterization of drug metabolism pathways. vulcanchem.com Initially, the significance of such minor metabolites was often viewed in the context of pharmaceutical purity and quality control. vulcanchem.com The role of this compound has thus been primarily of interest in understanding the complete metabolic fate of risperidone and in ensuring the quality of risperidone and paliperidone formulations. vulcanchem.com
Current Research Gaps and Future Directions for this compound Studies
Future research should aim to address these gaps. Key areas for investigation include:
Pharmacological Activity: In vitro studies could determine the binding affinity of this compound for dopamine, serotonin, and other relevant receptors to understand its potential for antipsychotic activity or off-target effects.
Pharmacokinetics: Further studies are needed to fully characterize the formation, distribution, and elimination of this compound in humans. This would help to determine its concentration in the body relative to the parent drug and primary metabolite.
Clinical Relevance: Investigating potential correlations between the levels of this compound and clinical outcomes, including both efficacy and adverse effects, could clarify its role in treatment.
A more comprehensive understanding of the entire metabolic cascade of risperidone, including the role of this compound, could potentially contribute to more refined therapeutic approaches in psychiatric treatment. vulcanchem.com
Data Tables
Table 1: Pharmacokinetic Properties of Risperidone and its Major Metabolite
| Parameter | Risperidone | 9-Hydroxyrisperidone |
|---|---|---|
| Plasma Protein Binding | 90% psychopharmacologyinstitute.comjnjmedicalconnect.com | 77% psychopharmacologyinstitute.comjnjmedicalconnect.com |
| Apparent Half-Life (Extensive Metabolizers) | 3 hours psychopharmacologyinstitute.comjnjmedicalconnect.com | 21 hours psychopharmacologyinstitute.com |
| Apparent Half-Life (Poor Metabolizers) | 20 hours psychopharmacologyinstitute.comjnjmedicalconnect.com | 30 hours psychopharmacologyinstitute.com |
| Time to Peak Plasma Concentration (Oral) | ~1 hour fda.govpsychopharmacologyinstitute.com | ~3 hours (Extensive Metabolizers) fda.gov |
| Time to Steady State (Extensive Metabolizers) | 1 day psychopharmacologyinstitute.com | 5-6 days psychopharmacologyinstitute.com |
| Primary Metabolizing Enzyme | CYP2D6 psychopharmacologyinstitute.comjnjmedicalconnect.com | N/A |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSFXKQDZJPCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659709 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189516-65-1 | |
| Record name | 9-Keto risperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-KETO RISPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profiles of 9 Keto Risperidone
Receptor Binding Affinities and Selectivity of 9-Keto Risperidone (B510)
The mechanism of action for 9-Keto Risperidone is believed to be mediated through its antagonist activity at a combination of central dopamine (B1211576) Type 2 (D2) and serotonin (B10506) Type 2A (5HT2A) receptors. droracle.aidrugbank.comjnjmedicalconnect.com It also demonstrates notable binding to adrenergic and histamine receptors, while having no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors. droracle.aijnjmedicalconnect.comresearchgate.net
This compound is a potent antagonist of the dopamine D2 receptor, a core characteristic of antipsychotic medications. researchgate.net Its binding affinity for D2 receptors is a crucial element of its pharmacological action. nih.govnih.gov The compound also interacts with other dopamine receptor subtypes, though generally with lower affinity compared to the D2 receptor. drugbank.comnih.gov It demonstrates binding to D3 and D4 receptors but has a much weaker interaction with D1 receptors. researchgate.netnih.gov
A defining feature of atypical antipsychotics, including this compound, is a high affinity for serotonin 5-HT2A receptors. droracle.ainih.gov In fact, it generally shows a higher affinity for 5-HT2A receptors than for D2 receptors. droracle.ainih.gov This dual blockade is central to its proposed mechanism of action. drugbank.comnih.gov The compound also acts as an antagonist at 5-HT1D, 5-HT2C, and 5-HT7 receptors. drugbank.comresearchgate.net
The compound also demonstrates antagonist activity at H1 histaminergic receptors. drugbank.comjnjmedicalconnect.comwikipedia.org This binding to H1 receptors is a common feature among many antipsychotic drugs. nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D2 | 2.8 - 6.6 |
| Serotonin 5-HT2A | 0.22 - 1.21 |
| Adrenergic α1 | 1.3 - 11 |
| Adrenergic α2 | Active Antagonist |
| Histamine H1 | 3.4 - 34 |
Note: Lower Ki values indicate stronger binding affinity. Data represents ranges reported across various studies. jnjmedicalconnect.com
Comparative Pharmacodynamics of this compound vs. Risperidone
As the active metabolite of risperidone, this compound (paliperidone) shares a similar, but not identical, pharmacological profile with its parent compound. nih.govnih.govnih.gov Both are potent antagonists of D2 and 5-HT2A receptors. nih.govnih.gov Risperidone and its metabolite have comparable affinities for D2 and 5-HT2A receptors. researchgate.net However, some studies suggest differences in their 5-HT2A/D2 binding ratios, which may lead to subtle distinctions in their effects. nih.govnih.gov Specifically, the risperidone 5-HT2A/D2 binding ratio is reported to be significantly lower than that of paliperidone (B428). nih.govnih.gov Another noted difference is that this compound exhibits a fivefold higher affinity for H1 receptors compared to risperidone. researchgate.net
Receptor occupancy studies, often conducted using positron emission tomography (PET), provide in vivo measurements of how much a drug binds to its target receptors in the brain. For antipsychotics, D2 receptor occupancy is a critical measure. nih.gov It is generally believed that D2 receptor occupancy between 65-80% is necessary for clinical efficacy, while levels above 80% are associated with a higher incidence of extrapyramidal symptoms. nih.gov
Studies have shown a dose-dependent D2 receptor occupancy for both risperidone and this compound in various brain regions. nih.gov For this compound, D2 receptor occupancy of 60% to 80% was achieved with serum drug concentrations of 45 to 80 ng/ml. nih.gov A separate study found that a 6mg dose of extended-release paliperidone resulted in a median D2 occupancy of 64%. thieme-connect.com For risperidone, a PET study revealed that a 6 mg/day dose led to an occupancy of 75-80% of striatal D2 receptors. psychopharmacologyinstitute.comnih.gov
Both compounds also demonstrate high occupancy of 5-HT2A receptors. nih.gov One study indicated that for this compound, 5-HT2A occupancy is substantially higher than D2 occupancy at therapeutic doses. thieme-connect.com
| Compound | Receptor | Occupancy Level | Associated Conditions |
|---|---|---|---|
| This compound (Paliperidone) | Dopamine D2 | 64% | Median occupancy with 6mg ER dose |
| Risperidone | Dopamine D2 | 75-80% | With 6 mg/day dose |
| This compound (Paliperidone) | Serotonin 5-HT2A | 65% | Median occupancy with 1mg IR dose |
Data compiled from various PET and SPECT studies. thieme-connect.compsychopharmacologyinstitute.comnih.gov
Functional Assay Comparisons (in vitro and in vivo)
Functional assays, both in vitro (in a controlled laboratory setting) and in vivo (in a living organism), are crucial for determining the pharmacological activity of a compound. For this compound, these studies have provided insights into its behavior compared to its parent compound, Risperidone.
In vitro studies using equilibrium dialysis have been employed to determine the binding parameters of this compound. nih.gov One such study examined the plasma protein and cardiac homogenate binding. For its parent compound, risperidone, plasma protein binding ranged from 67% to 43%, while cardiac homogenate binding was higher, ranging from 90% to 78%. nih.gov The study noted that the values for this compound (referred to as 9-hydroxyrisperidone) were lower than those of risperidone. nih.gov
In vivo studies in animal models, such as the guinea pig, have been used to determine the ratio between plasma and cardiac tissue concentrations. Following intraperitoneal administration, tissue levels of risperidone were found to be 4.5-fold higher than plasma levels, with binding parameters being similar in both in vivo and in vitro models. nih.gov Other in vivo research in mice, utilizing implants with biodegradable polymers, has demonstrated that the release of this compound can be controlled and that the compound maintains its bioactivity. nih.gov Pharmacokinetic studies in mice assessed serum concentrations of both risperidone and this compound over time to establish a long-term drug delivery system. nih.gov
The following table summarizes findings from comparative functional assays.
| Assay Type | Subject | Finding |
| In Vitro | Plasma Protein & Cardiac Homogenate | This compound showed lower binding values compared to Risperidone. nih.gov |
| In Vivo | Guinea Pig Model | Binding parameters for Risperidone and its metabolite were found to be similar to in vitro results. nih.gov |
| In Vivo | Mouse Model | Pharmacokinetic profiles from PLGA implants were tested to assess the potential for a long-term, sterile drug delivery system. nih.gov |
Differential Effects on Neurotransmitter Systems
This compound's therapeutic action is primarily attributed to its effects on central dopamine Type 2 (D2) and serotonin Type 2A (5-HT2A) receptors. drugbank.com It acts as an antagonist at these receptors, meaning it blocks their activity. droracle.aipatsnap.com This dual blockade is a hallmark of atypical antipsychotics and is believed to mediate its efficacy in conditions like schizophrenia. drugbank.compatsnap.com
The compound also demonstrates antagonist activity at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors. drugbank.comdroracle.aipatsnap.com However, it has no affinity for cholinergic muscarinic or beta-1 and beta-2 adrenergic receptors. droracle.ai The blockade of alpha-1 adrenergic receptors can be associated with effects like orthostatic hypotension, while antagonism at H1 receptors is linked to sedation. patsnap.com
A key distinction between this compound and its parent compound, Risperidone, lies in their receptor binding affinity ratios. Specifically, the 5-HT2A/D2 binding ratio for this compound is significantly higher than that of Risperidone. nih.govresearchgate.net This suggests that while both compounds interact with these two key receptors, the relative strength of their interaction differs, which may lead to different pharmacological effects. nih.gov Risperidone has a high affinity for serotonin 5-HT2 receptors and a lesser, though still potent, affinity for dopamine D2 receptors. nih.govnih.gov The pharmacological activity of this compound is similar to that of Risperidone, and together they form the active antipsychotic fraction when Risperidone is administered. hpra.iehpra.ie
Studies on human peripheral blood mononuclear cells (PBMCs) from patients treated with risperidone have shown that the treatment leads to a significant decrease in the gene expression of the 5-HT2A receptor and the serotonin transporter (SERT). mdpi.com This suggests that the therapeutic effects may be related to the modulation of the serotonergic system. Furthermore, research using positron emission tomography (PET) has indicated that risperidone may stabilize dopamine synthesis capacity in the human brain, an effect potentially mediated by its actions on both dopaminergic autoreceptors and 5-HT2A receptors. nih.gov
The table below provides a summary of the receptor binding profile for the parent compound, Risperidone, which is pharmacologically similar to this compound. The Ki value is a measure of binding affinity; a lower Ki value indicates a higher affinity.
| Receptor | Ki value (nM) |
| Dopamine D2 | 3.2 |
| Serotonin 5-HT2A | 0.2 |
| Serotonin 5-HT1A | 420 |
| Serotonin 5-HT2C | 50 |
| Dopamine D1 | 240 |
| Dopamine D4 | 7.3 |
| Alpha 1A | 5 |
| Alpha 2A | 16 |
| Histamine H1 | 20 |
| Muscarinic M1 | >10,000 |
| (Data adapted from a 2014 study on Risperidone's pharmacodynamics) psychopharmacologyinstitute.com |
Metabolic Pathways and Biotransformation of Risperidone to 9 Keto Risperidone
Primary Enzymatic Pathways: Cytochrome P450 (CYP) Isoforms
The metabolism of risperidone (B510) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govpsychiatrist.com Specifically, the hydroxylation of risperidone to 9-hydroxyrisperidone is the main metabolic route. jnjmedicalconnect.comnih.gov
Role of CYP2D6 in 9-Keto Risperidone Formation
The enzyme CYP2D6 is the principal catalyst in the conversion of risperidone to its active metabolite, 9-hydroxyrisperidone. nih.govpharmgkb.orgdrugbank.com This process, known as aliphatic hydroxylation, is the rate-limiting step in risperidone's primary metabolic pathway. psychiatrist.com In vitro studies using recombinant human CYP enzymes have confirmed that CYP2D6 is the major enzyme involved in this transformation. pharmgkb.org The formation of 9-hydroxyrisperidone is significantly correlated with CYP2D6 activity. jnjmedicalconnect.com In vivo studies have further demonstrated that CYP2D6 is predominantly responsible for the formation of the (+)-enantiomer of 9-hydroxyrisperidone. jnjmedicalconnect.compharmgkb.org
Contribution of CYP3A4 and CYP3A5 to this compound Metabolism
While CYP2D6 plays the primary role, other enzymes, including CYP3A4 and CYP3A5, also contribute to the metabolism of risperidone to 9-hydroxyrisperidone, although to a lesser extent. mdpi.compharmgkb.orgdrugbank.com In vitro studies have shown that both CYP3A4 and CYP3A5 are capable of metabolizing risperidone. pharmgkb.org Specifically, CYP3A4 appears to be primarily involved in the formation of the (-)-enantiomer of 9-hydroxyrisperidone. jnjmedicalconnect.compharmgkb.org The formation of 9-hydroxyrisperidone shows a correlation with the activities of CYP3A4 and CYP3A5. jnjmedicalconnect.com
Genetic Polymorphisms and Metabolic Phenotypes
Genetic variations within the genes encoding the CYP450 enzymes can lead to significant differences in how individuals metabolize risperidone. mdpi.comnih.gov The CYP2D6 gene is particularly known for its high degree of polymorphism, with over 100 identified allelic variants. mdpi.com These genetic differences result in distinct metabolic phenotypes. nih.gov
Table 1: CYP2D6 Metabolic Phenotypes and Corresponding Activity Scores
| Phenotype | Activity Score | Description |
|---|---|---|
| Ultrarapid Metabolizer | >2.0 | Carries more than two copies of functional alleles, leading to increased enzyme activity. nih.gov |
| Normal Metabolizer | 1.0 to 2.0 | Carries two normal function alleles. nih.gov |
| Intermediate Metabolizer | 0.5 | Carries one reduced function allele and one no function allele. nih.gov |
Impact of CYP2D6 Polymorphisms on this compound Concentrations
The genetic makeup of an individual's CYP2D6 enzyme directly influences the plasma concentrations of risperidone and its metabolite, 9-hydroxyrisperidone. nih.govdovepress.com
Poor Metabolizers (PMs): Individuals with two non-functional copies of the CYP2D6 gene have a decreased capacity to metabolize risperidone. nih.gov This leads to elevated plasma levels of the parent drug, risperidone, and lower levels of 9-hydroxyrisperidone. nih.govebmconsult.com For example, a study noted that the apparent half-life of risperidone was 20 hours in poor metabolizers compared to 3 hours in extensive metabolizers. ebmconsult.com
Intermediate Metabolizers (IMs): These individuals also experience longer exposure to the active components of risperidone due to reduced metabolic capacity. mdpi.com
Extensive (Normal) Metabolizers (EMs): These individuals have normal CYP2D6 function and convert risperidone to 9-hydroxyrisperidone at a typical rate. ebmconsult.comfda.gov
Ultrarapid Metabolizers (UMs): Carrying more than two functional copies of the CYP2D6 gene, these individuals metabolize risperidone more rapidly, which can lead to lower plasma concentrations of the drug. nih.gov
Studies have shown that polymorphisms such as CYP2D64, *6, and *14 can influence the levels of risperidone's active components. mdpi.com Similarly, patients homozygous for the CYP2D610 allele also show an impact on plasma levels of both risperidone and 9-hydroxyrisperidone. mdpi.com Despite these differences in the concentrations of the parent drug and its primary metabolite, the combined concentration of risperidone and 9-hydroxyrisperidone often remains similar between poor and extensive metabolizers. ebmconsult.compharmgkb.org
Influence of CYP3A4/5 Genetic Variability
The genetic variability of CYP3A4 and CYP3A5 can also affect the metabolism of risperidone. tandfonline.com For instance, the CYP3A422 polymorphism has been associated with higher plasma levels of quetiapine (B1663577) and risperidone in some studies. mdpi.com One study on psychiatric patients found that the rs35599367 variant of CYP3A4 was linked to a decreased clearance of risperidone. tandfonline.com However, research on the impact of CYP3A4/5 genetic variations has yielded inconsistent results, and further studies are needed to fully understand their clinical significance. mdpi.comfrontiersin.org
Alternative Metabolic Pathways: N-Dealkylation
In addition to hydroxylation, a minor metabolic pathway for risperidone is N-dealkylation. jnjmedicalconnect.comnih.govebmconsult.com This process, which results in the formation of inactive metabolites, is also catalyzed by CYP3A4 and CYP3A5. mdpi.comfrontiersin.org Oxidative N-dealkylation at the piperidine (B6355638) nitrogen, sometimes in combination with 9-hydroxylation, accounts for a smaller portion of the drug's metabolism. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Risperidone |
| 9-hydroxyrisperidone (Paliperidone) |
| (+)-9-hydroxyrisperidone |
| (-)-9-hydroxyrisperidone |
| 7-hydroxyrisperidone |
| Dihydroxy-risperidone |
| Hydroxy-keto-risperidone |
| Benzisoxazole-opened risperidone |
| Quetiapine |
| Valproic acid |
In Vitro and In Vivo Metabolism Studies of this compound Formation
The biotransformation of risperidone to its principal active metabolite, 9-hydroxyrisperidone (also known as paliperidone), is a critical aspect of its pharmacology. This conversion has been extensively studied through both in vitro and in vivo methodologies to understand the enzymatic pathways and pharmacokinetic outcomes.
In Vitro Studies
In vitro research using human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes has been fundamental in identifying the key catalysts in the formation of 9-hydroxyrisperidone. The primary metabolic pathway is the alicyclic hydroxylation of risperidone at the 9-position of its tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one moiety. nih.gov
Studies have demonstrated that multiple CYP isoforms can metabolize risperidone, but CYP2D6 plays the most significant role. pharmgkb.orgdrugbank.comresearchgate.net In one study using recombinant human CYP enzymes, CYP2D6, CYP3A4, and CYP3A5 were all found to be capable of converting risperidone to 9-hydroxyrisperidone. drugbank.comnih.gov However, the rate of formation was substantially higher with CYP2D6. drugbank.comfrontiersin.org This was confirmed in experiments where the formation of 9-hydroxyrisperidone was significantly inhibited by quinidine (B1679956), a known CYP2D6 inhibitor, and to a lesser extent by ketoconazole (B1673606), a CYP3A4 inhibitor. drugbank.comnih.govfrontiersin.org
Further in vitro investigations have revealed stereoselectivity in the hydroxylation process. The metabolism of risperidone to 9-hydroxyrisperidone introduces a chiral center, resulting in two enantiomers: (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone. pharmgkb.org It has been shown that recombinant human CYP2D6 exclusively produces the (+)-enantiomer. jnjmedicalconnect.com Conversely, CYP3A4 is primarily involved in the formation of the (-)-enantiomer. pharmgkb.orgfrontiersin.orgjnjmedicalconnect.com
Table 1: In Vitro Activity of Human CYP Isoforms in 9-Hydroxyrisperidone Formation
| CYP Isoform | Activity (pmol/pmol CYP/min) | Reference(s) |
|---|---|---|
| CYP2D6 | 7.5 | drugbank.comnih.govfrontiersin.org |
| CYP3A4 | 0.4 | drugbank.comnih.govfrontiersin.org |
In Vivo Studies
In vivo studies in human subjects confirm the findings from in vitro models. Following oral administration, risperidone is well-absorbed and extensively metabolized in the liver. jnjmedicalconnect.comchinaphar.com The hydroxylation to 9-hydroxyrisperidone is the most important metabolic pathway in humans. drugbank.comjnjmedicalconnect.com
The genetic polymorphism of the CYP2D6 enzyme leads to significant interindividual variations in risperidone metabolism. nih.gov Individuals are often categorized by their CYP2D6 metabolizer status:
Extensive Metabolizers (EMs): These individuals have normal CYP2D6 activity and rapidly convert risperidone to 9-hydroxyrisperidone. nih.govpsychopharmacologyinstitute.com They typically have lower plasma concentrations of the parent drug and higher concentrations of the metabolite. mdpi.com
Poor Metabolizers (PMs): Lacking functional CYP2D6 enzymes, these individuals metabolize risperidone much more slowly, leading to higher plasma concentrations of risperidone and lower concentrations of 9-hydroxyrisperidone. nih.govpsychopharmacologyinstitute.com
Ultrarapid Metabolizers (UMs): Carrying multiple copies of the CYP2D6 gene, these individuals may have lower steady-state concentrations of risperidone. nih.gov
Intermediate Metabolizers (IMs): These individuals exhibit metabolic activity between that of poor and extensive metabolizers. frontiersin.org
Despite these differences in the ratio of parent drug to metabolite, the combined plasma concentration of the "active moiety" (risperidone + 9-hydroxyrisperidone) is generally similar between extensive and poor metabolizers after single or multiple doses. nih.govmdpi.com This active moiety is considered the most clinically relevant measure because 9-hydroxyrisperidone has pharmacological activity comparable to risperidone. chinaphar.comdovepress.com
Pharmacokinetic studies have quantified the parameters for risperidone and its 9-hydroxy metabolite. In extensive metabolizers, the apparent half-life of risperidone is approximately 3 hours, while for 9-hydroxyrisperidone, it is much longer, at about 21-24 hours. chinaphar.compsychopharmacologyinstitute.compsychiatryonline.org In poor metabolizers, the half-life of risperidone is extended to about 20 hours. psychopharmacologyinstitute.com
Table 2: Comparative Pharmacokinetics in CYP2D6 Extensive vs. Poor Metabolizers
| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference(s) |
|---|---|---|---|
| Apparent Half-Life (Extensive Metabolizers) | 3 hours | 21 hours | psychopharmacologyinstitute.com |
| Apparent Half-Life (Poor Metabolizers) | 20 hours | 30 hours | psychopharmacologyinstitute.com |
| Plasma Protein Binding | 90% | 77% | jnjmedicalconnect.compsychopharmacologyinstitute.compsychiatryonline.org |
A study in Chinese female patients with schizophrenia provided detailed steady-state pharmacokinetic parameters following oral administration of risperidone.
Table 3: Steady-State Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone in Chinese Female Patients
| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference(s) |
|---|---|---|---|
| Tmax (h) | 1.6 | 2.5 | chinaphar.com |
| T1/2 (h) | 3.2 | 24.7 | chinaphar.com |
| Cssav (µg·h·L-1) | 36.9 ± 33.1 | 110.6 ± 30.5 | chinaphar.com |
| AUCss0–12 (µg·h·L-1) | 443.2 ± 397.4 | 1327.2 ± 402.3 | chinaphar.com |
| CL/F (L/h) | 8.7 ± 6.2 | N/A | chinaphar.com |
| V/F (L) | 34.1 ± 24.3 | N/A | chinaphar.com |
Tmax: Time to reach maximum plasma concentration; T1/2: Half-life; Cssav: Average steady-state plasma concentration; AUCss0–12: Area under the plasma concentration-time curve over 12 hours at steady state; CL/F: Apparent oral clearance; V/F: Apparent volume of distribution.
In vivo data also supports the stereoselective metabolism observed in in vitro studies. In patients who are extensive metabolizers of CYP2D6, the plasma concentration of the (+)-enantiomer of 9-hydroxyrisperidone is higher than that of the (-)-enantiomer, reinforcing the predominant role of CYP2D6 in the (+)-9-hydroxylation pathway under clinical conditions. jnjmedicalconnect.com
Pharmacokinetics of 9 Keto Risperidone
Absorption and Bioavailability of 9-Keto Risperidone (B510)
Following oral administration, risperidone is well-absorbed, with an absolute oral bioavailability of 70%. jnjmedicalconnect.comfrontiersin.org Food does not significantly affect the rate or extent of absorption. jnjmedicalconnect.com Risperidone undergoes pre-systemic metabolism, primarily through hydroxylation by cytochrome P450 enzymes (CYP2D6, CYP3A4, and CYP3A5), to form its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone). frontiersin.org Further metabolism can lead to the formation of other derivatives, including 9-Keto Risperidone. vulcanchem.com While specific bioavailability data for this compound itself is not detailed, its formation is a part of the metabolic cascade of risperidone. vulcanchem.com
Distribution Characteristics of this compound
The distribution of risperidone and its metabolites is rapid and extensive.
Risperidone and its primary active metabolite, 9-hydroxyrisperidone, exhibit significant binding to plasma proteins. Risperidone is approximately 90% bound to plasma proteins, primarily albumin and α1-acid glycoprotein (B1211001). jnjmedicalconnect.comdrugs.comjanssenlabels.com The major metabolite, 9-hydroxyrisperidone, is about 77% protein-bound. jnjmedicalconnect.comdrugbank.comhpra.ie Neither compound displaces the other from their binding sites in plasma. jnjmedicalconnect.comdrugs.comjanssenlabels.com This binding is not significantly affected by age or the presence of hepatic and renal disease. nih.gov
Table 1: Plasma Protein Binding of Risperidone and 9-Hydroxyrisperidone
| Compound | Plasma Protein Binding (%) | Bound To |
|---|---|---|
| Risperidone | ~90% jnjmedicalconnect.comdrugs.comjanssenlabels.com | Albumin and α1-acid glycoprotein jnjmedicalconnect.com |
The ability of risperidone and its metabolites to cross the blood-brain barrier (BBB) is a critical aspect of their pharmacokinetics. Both risperidone and 9-hydroxyrisperidone are substrates for P-glycoprotein (P-gp), a transporter protein in the BBB that actively limits their entry into the central nervous system (CNS). researchgate.netnih.gov Studies in knockout mice lacking P-gp showed significantly higher brain concentrations of both risperidone (13.1-fold) and 9-hydroxyrisperidone (29.4-fold) compared to wild-type mice, indicating that P-gp substantially restricts their access to the brain. researchgate.netnih.gov
While both compounds penetrate the BBB, risperidone does so to a greater extent than 9-hydroxyrisperidone. walshmedicalmedia.com Computerized models have estimated the blood/brain barrier coefficients (log BB), with values for risperidone ranging from -0.18 to -0.24 and for 9-hydroxyrisperidone from -0.70 to -0.98, further suggesting better penetration by the parent drug. walshmedicalmedia.com The brain-to-plasma concentration ratio is higher for risperidone than for its 9-hydroxy metabolite. nih.gov
Animal studies have provided insights into the tissue distribution of risperidone and its metabolites. In rats, following subcutaneous administration, risperidone is rapidly distributed to brain tissues. nih.gov The distribution is not uniform, with higher concentrations found in regions with a high density of serotonin (B10506) 5-HT2 and dopamine (B1211576) D2 receptors, such as the frontal cortex and striatum. nih.gov Conversely, the brain-to-plasma concentration ratio is higher for risperidone than for 9-hydroxyrisperidone, while the opposite is observed in the kidneys and liver. nih.gov In rats, the metabolism of risperidone is extensive, leading to dihydroxy-risperidone and hydroxy-keto-risperidone derivatives that are primarily found in the bile. nih.gov
Elimination and Excretion of this compound
Risperidone and its metabolites are eliminated from the body through various pathways. After one week of administration, approximately 70% of the dose is excreted in the urine and 14% in the feces. europa.eu In urine, risperidone and 9-hydroxyrisperidone account for 35-45% of the dose, with the remainder being inactive metabolites. europa.eu The elimination half-life of risperidone is about 3 hours in extensive metabolizers and up to 20 hours in poor metabolizers. jnjmedicalconnect.comdrugbank.com The elimination half-life of 9-hydroxyrisperidone and the total active moiety (risperidone plus 9-hydroxyrisperidone) is approximately 24 hours. hpra.iemedsafe.govt.nz
In rats, the excretion of radioactivity from labeled risperidone is rapid, with the majority (78-82%) found in the feces due to extensive biliary excretion of metabolites (72-79% of the dose). vulcanchem.comnih.gov In dogs, the excretion is more evenly split between urine and feces. nih.gov
Renal clearance plays a significant role in the elimination of the active components of risperidone. In individuals with renal impairment, the ability to eliminate the active antipsychotic fraction (risperidone plus 9-hydroxyrisperidone) is diminished. medsafe.govt.nz A study showed that in patients with moderate to severe renal disease, the clearance of the sum of risperidone and its active metabolite was decreased by 60% compared to young, healthy subjects. janssenlabels.com Similarly, another study reported a reduced clearance of the active moiety by about 50% in patients with renal disease. nih.gov This leads to a prolonged half-life of the active moiety in these patients, from approximately 19 hours in young subjects to about 25 hours. nih.gov
Fecal Excretion of this compound
The excretion of risperidone and its metabolites occurs through both urine and feces. Following a single oral dose of radiolabeled risperidone in healthy male subjects, approximately 14% of the administered radioactivity was recovered in the feces over a one-week period. nih.gov In contrast, about 70% was found in the urine. nih.gov While specific quantitative data for this compound's fecal excretion is not detailed in these human studies, analysis of fecal extracts did detect the presence of risperidone and various metabolites, including those that have undergone hydroxylation. nih.gov
Studies in rats indicate a more significant role for fecal excretion in that species, with 78-82% of the administered dose being excreted via feces, which is linked to extensive biliary excretion of metabolites. vulcanchem.comnih.gov The metabolism in rats is also more extensive, leading to the formation of dihydroxy-risperidone and hydroxy-keto-risperidone derivatives that are primarily eliminated through the bile. nih.gov This suggests that ketone derivatives like this compound may follow a similar excretion pattern in rats. vulcanchem.com
Population Pharmacokinetic Modeling of this compound
Population pharmacokinetic (PK) models are used to understand how drug concentrations vary among individuals and to identify factors that influence this variability. For risperidone and its primary active metabolite, 9-hydroxyrisperidone (paliperidone), these models are well-established. researchgate.netresearchgate.net These models often utilize a one-compartment structure with first-order absorption and elimination to describe the plasma concentration-time profiles of both risperidone and 9-hydroxyrisperidone. jnjmedicalconnect.comnih.gov
A key aspect of these models is the incorporation of different subpopulations based on the activity of the CYP2D6 enzyme, which is responsible for metabolizing risperidone to 9-hydroxyrisperidone. nih.gov These subpopulations typically include poor metabolizers (PM), intermediate metabolizers (IM), and extensive metabolizers (EM). researchgate.netnih.gov The clearance of risperidone and its conversion to 9-hydroxyrisperidone are estimated for each of these groups. nih.gov While these models focus on 9-hydroxyrisperidone, the understanding of factors influencing its pharmacokinetics provides a framework for understanding the disposition of other metabolites like this compound.
Age-Dependent
Age has been identified as a significant factor influencing the pharmacokinetics of risperidone's metabolites. nih.gov A population pharmacokinetic analysis revealed an age-related decrease in the clearance of 9-hydroxyrisperidone. nih.gov Specifically, older patients may experience greater exposure to the active metabolite. nih.gov One study estimated that the clearance of 9-hydroxyrisperidone was 6.1 L/h for a 45-year-old individual, compared to 4.9 L/h for a 70-year-old. jnjmedicalconnect.com
Physiologically based pharmacokinetic (PBPK) modeling has been used to predict age-related changes in the pharmacokinetics of both risperidone and 9-hydroxyrisperidone. nih.gov These models account for genetic, anatomical, and physiological changes that occur with aging. nih.gov A comparison between young adults and the oldest-old population showed that the maximum plasma concentration (Cmax) of 9-hydroxyrisperidone increased by 35-37% in the elderly group. nih.gov This suggests that the exposure to downstream metabolites like this compound could also be affected by age.
Weight-Dependent
Body weight is another important covariate that influences the pharmacokinetics of risperidone and its metabolites. nih.gov Population pharmacokinetic models have shown that weight significantly affects the clearance of 9-hydroxyrisperidone. nih.gov In pediatric populations, after correcting for body weight, the pharmacokinetics of risperidone and 9-hydroxyrisperidone were found to be similar to those in adults. jnjmedicalconnect.com
Some studies have incorporated allometric scaling based on weight for pharmacokinetic parameters like volume of distribution and clearance. mdpi.com Body mass index (BMI) has also been identified as a covariate that can affect the absorption of risperidone and, consequently, the formation of 9-hydroxyrisperidone. researchgate.net This highlights the importance of considering a patient's weight when evaluating the pharmacokinetics of risperidone and its metabolic products.
Sex-Related Pharmacokinetic Differences in this compound Exposure
The influence of sex on the pharmacokinetics of risperidone and its metabolites has been investigated, with some conflicting findings. One population pharmacokinetic analysis did not identify sex as a factor causing important differences in the disposition of risperidone, whether corrected for body weight or not. fda.gov However, another study focusing on adolescents found that females had significantly higher plasma concentrations of risperidone than males, a difference that was suggested to be related to differences in mean body weight in adults. nih.gov Yet another analysis noted a similar effect of sex on pharmacokinetics that was not explained by body weight, suggesting that sex warrants further investigation as a factor influencing exposure. nih.gov
Drug-Drug Interactions Affecting this compound Levels
The metabolism of risperidone is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. frontiersin.org Specifically, CYP2D6 is the major enzyme involved in the hydroxylation of risperidone to 9-hydroxyrisperidone, with CYP3A4 and CYP3A5 also contributing to a lesser extent. frontiersin.orgdrugbank.comfrontiersin.orgpharmgkb.org Therefore, drugs that inhibit or induce these enzymes can significantly alter the plasma concentrations of risperidone and its metabolites, including this compound.
Inhibitors of CYP2D6 and CYP3A4/5 and their Impact on this compound Concentrations
Inhibitors of CYP2D6 and CYP3A4 can lead to increased concentrations of risperidone and altered levels of its metabolites.
CYP2D6 Inhibitors: Strong inhibitors of CYP2D6, such as certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and paroxetine (B1678475), can significantly increase plasma concentrations of risperidone while decreasing the levels of 9-hydroxyrisperidone. hres.capsychiatrist.comresearchgate.net For example, the addition of fluoxetine has been shown to cause a 2- to 3-fold increase in the peak and AUC (area under the curve) of risperidone. hres.caresearchgate.net Similarly, paroxetine has been found to significantly increase the plasma concentration of risperidone. researchgate.net This is because the primary metabolic pathway to 9-hydroxyrisperidone is inhibited. researchgate.netresearchgate.net
CYP3A4 Inhibitors: Potent inhibitors of CYP3A4, such as the antifungal drug ketoconazole (B1673606), can also affect risperidone metabolism. drugbank.com Ketoconazole has been shown to increase the plasma concentrations of risperidone and decrease the plasma concentrations of 9-hydroxyrisperidone. medsafe.govt.nz In vitro studies have confirmed that both quinidine (B1679956) (a CYP2D6 inhibitor) and ketoconazole (a CYP3A4 inhibitor) can inhibit the formation of 9-hydroxyrisperidone. frontiersin.orgdrugbank.com
The table below summarizes the effects of some common CYP inhibitors on risperidone and 9-hydroxyrisperidone concentrations.
| Inhibitor | Target Enzyme(s) | Effect on Risperidone Concentration | Effect on 9-Hydroxyrisperidone Concentration |
| Fluoxetine | CYP2D6 (potent), CYP3A4 (less potent) | Increased researchgate.net | Not significantly affected researchgate.net |
| Paroxetine | CYP2D6 (potent) | Significantly increased researchgate.net | Slightly decreased (not significant) researchgate.net |
| Ketoconazole | CYP3A4 (strong) | Increased medsafe.govt.nz | Decreased medsafe.govt.nz |
| Quinidine | CYP2D6 | Inhibits formation of 9-hydroxyrisperidone drugbank.com | Inhibits formation drugbank.com |
These interactions highlight the potential for altered levels of all risperidone metabolites, including this compound, when co-administered with inhibitors of CYP2D6 or CYP3A4.
Inducers of CYP Enzymes
The metabolism of risperidone to this compound is primarily carried out by the enzyme CYP2D6, with a minor contribution from CYP3A4. dovepress.compharmgkb.orgdrugbank.comjnjmedicalconnect.comfrontiersin.orgresearchgate.net Therefore, substances that induce the activity of these enzymes can potentially alter the plasma concentrations of both risperidone and this compound. Strong inducers of CYP3A4 and/or P-glycoprotein (P-gp) are known to impact the pharmacokinetics of paliperidone (B428). jnjmedicalconnect.comeducationaldoseillustrator.cominvegasustennahcp.com
Carbamazepine is a potent inducer of CYP3A4 and P-gp. jnjmedicalconnect.comjanssenlabels.com Co-administration of carbamazepine with paliperidone has been shown to significantly decrease the plasma concentrations of paliperidone.
One study involving patients with schizophrenia or bipolar I disorder investigated the effect of repeated administration of carbamazepine on the steady-state pharmacokinetics of oral paliperidone extended-release (ER). jnjmedicalconnect.com The results showed that co-administration of carbamazepine (200 mg twice daily) with paliperidone ER (6 mg once daily) led to an approximate 37% decrease in both the steady-state area under the curve (AUC24h) and the maximum plasma concentration (Cmax) of paliperidone. jnjmedicalconnect.comresearchgate.netjnjmedicalconnect.com This decrease was largely attributed to a 35% increase in the renal clearance of paliperidone, likely due to the induction of renal P-gp by carbamazepine. jnjmedicalconnect.comresearchgate.net A modest 14% decrease in the amount of unchanged paliperidone excreted in the urine suggests a limited effect on intestinal absorption or CYP-mediated metabolism. jnjmedicalconnect.comresearchgate.net
Another study evaluated the interaction in six patients with schizophrenia. jnjmedicalconnect.comnih.gov The addition of carbamazepine in increasing doses (200, 400, and 600 mg/day) resulted in a dose-dependent reduction in paliperidone plasma concentrations. nih.gov The plasma concentrations of paliperidone were reduced to 55.7%, 36.1%, and 33.6% of the baseline levels with the respective carbamazepine doses. nih.gov This effect appeared to plateau at carbamazepine doses higher than 400 mg/day. nih.gov
Table 1: Effect of Carbamazepine on Paliperidone Pharmacokinetics
| Study Population | Carbamazepine Dose | Paliperidone Formulation | Change in Paliperidone AUC | Change in Paliperidone Cmax | Reference |
| 64 patients with schizophrenia or bipolar I disorder | 200 mg twice daily | 6 mg ER once daily | ~37% decrease | ~37% decrease | jnjmedicalconnect.com |
| 6 patients with schizophrenia | 200 mg/day | 6-12 mg/day | - | 44.3% decrease from baseline | nih.gov |
| 6 patients with schizophrenia | 400 mg/day | 6-12 mg/day | - | 63.9% decrease from baseline | nih.gov |
| 6 patients with schizophrenia | 600 mg/day | 6-12 mg/day | - | 66.4% decrease from baseline | nih.gov |
Rifampin:
Rifampin is another strong inducer of CYP3A4 and P-gp. mdpi.comnih.govmedscape.com While specific studies on the interaction between rifampin and this compound (paliperidone) are limited, studies with risperidone provide valuable insights. One study in healthy male subjects investigated the effect of rifampin (600 mg daily for 7 days) on the pharmacokinetics of a single 1 mg dose of risperidone. nih.gov Rifampin significantly decreased the mean AUC of risperidone, 9-hydroxyrisperidone (paliperidone), and the active moiety (risperidone + 9-hydroxyrisperidone) by 51%, 43%, and 45%, respectively. mdpi.comnih.gov The peak plasma concentration of 9-hydroxyrisperidone was also reduced by 46%. nih.gov This effect is likely due to the induction of both CYP3A4 and P-gp, leading to decreased bioavailability of risperidone. nih.gov A case report also suggested that the introduction of rifampin in a patient treated with paliperidone palmitate led to a relapse of symptoms, likely due to decreased plasma concentrations of the antipsychotic. nih.gov
Other Inducers:
Other potent inducers of CYP3A4 and/or P-gp, such as St. John's Wort, are also expected to decrease the plasma concentrations of paliperidone. jnjmedicalconnect.comeducationaldoseillustrator.cominvegasustennahcp.comeducationaldoseillustrator.com Therefore, co-administration of paliperidone with strong inducers of these enzymes should generally be avoided. jnjmedicalconnect.comeducationaldoseillustrator.cominvegasustennahcp.com
Preclinical Research on 9 Keto Risperidone
Animal Models for Studying 9-Keto Risperidone (B510) Effects
Preclinical evaluation of antipsychotic agents relies heavily on animal models to investigate their pharmacology, mechanism of action, and potential therapeutic effects before human trials. cpn.or.kr These models are crucial for understanding the neurobiological underpinnings of drug activity and for predicting clinical efficacy and side effects.
Rodent models, particularly rats and mice, are the most extensively used systems in the preclinical study of risperidone and its active metabolite, 9-hydroxyrisperidone. plos.orgresearchgate.net
Rats: Various strains of rats, including Long-Evans and Wistar, have been employed in studies investigating the effects of risperidone. nih.govnih.govisciii.es These models are used to assess a wide range of parameters, from behavioral changes to neurochemical alterations. For example, studies in rats have been conducted to evaluate locomotor activity, a behavior sensitive to dopamine (B1211576) receptor function, following risperidone administration. nih.gov Rat models are also used to study the drug's impact on neurotransmitter systems through techniques like in vivo microdialysis, which measures the release and metabolism of dopamine and serotonin (B10506) in specific brain regions. nih.gov Furthermore, rats are utilized in models of schizophrenia, such as those induced by MK-801, to assess the potential of risperidone to reverse behavioral abnormalities. researchgate.net Metabolic side effects, a significant concern with atypical antipsychotics, are also studied in rats by performing tests like the glucose tolerance test. plos.orgresearchgate.net
Mice: Mouse models are also integral to preclinical research. The BTBR T+tf/J (BTBR) inbred mouse strain, for instance, is used as a model for autism-related behaviors to study the effects of risperidone on repetitive actions and social behaviors. researchgate.net Transgenic mouse models of Alzheimer's disease (3xTg-AD mice) have been used to study the long-term behavioral effects and survival impact of chronic risperidone administration. frontiersin.org Additionally, mice are used to investigate medication-induced side effects, such as weight gain. tandfonline.com
While rodent models are predominant, information from the provided search results on the use of non-rodent models for studying 9-hydroxyrisperidone is limited. Preclinical psychopharmacology often uses a variety of species, but the foundational behavioral and neurochemical work for risperidone and its metabolite has been concentrated in rats and mice.
Behavioral and Neurochemical Studies with 9-Keto Risperidone in Preclinical Models
Behavioral and neurochemical studies in preclinical models are essential for elucidating the mechanisms through which antipsychotic drugs exert their effects. Risperidone and 9-hydroxyrisperidone are known to interact with multiple neurotransmitter systems. nih.gov
The primary mechanism of action for most antipsychotic drugs involves the modulation of dopamine neurotransmission, particularly through the blockade of dopamine D2 receptors. cpn.or.krpsychopharmacologyinstitute.com
Preclinical studies show that risperidone increases dopamine release and metabolism in key brain regions, including the nucleus accumbens, medial prefrontal cortex, and the lateral striatum. nih.gov This effect is a direct consequence of D2 receptor antagonism. isciii.es Chronic administration of antipsychotics can lead to an upregulation of D2 receptor expression, a phenomenon known as dopamine supersensitivity. isciii.es Studies in rats have shown that risperidone administration can influence the expression of dopamine D2-like receptors in a time-dependent manner, with changes observed in the parietal cortex. isciii.es Research also suggests that risperidone may have a stabilizing effect on dopamine synthesis capacity. nih.gov
A defining feature of atypical antipsychotics like risperidone is their strong antagonistic effect on serotonin 5-HT2A receptors. cpn.or.krnih.gov This balanced serotonin-dopamine antagonism is believed to contribute to their efficacy against a broader range of symptoms and a more favorable side-effect profile compared to older antipsychotics. nih.gov
In preclinical models, risperidone has been shown to dose-dependently increase the extracellular concentrations of serotonin, particularly in the rat frontal cortex. cpn.or.krnih.gov This effect is thought to be mediated by the blockade of various serotonin receptors and alpha-2 adrenergic receptors. cpn.or.kr The preferential enhancement of serotonin release and metabolism in the frontal cortex may be relevant to the drug's effects on negative and cognitive symptoms. nih.gov
Long-term treatment with antipsychotic drugs can induce adaptive changes in the density of their target receptors. cpn.or.kr These changes are crucial for understanding the long-term efficacy and potential side effects of the medication.
Studies using autoradiography in rats have demonstrated that administration of risperidone can alter the densities of dopamine and serotonin receptors, with the effects varying by brain region. cpn.or.kr For example, long-term treatment with risperidone in juvenile rats was found to selectively and dose-dependently increase the levels of 5-HT1A receptors in the medial prefrontal and dorsolateral frontal cortices. nih.gov Conversely, the same treatment resulted in a decrease in 5-HT2A receptor binding in the medial prefrontal cortex. nih.gov With respect to dopamine receptors, acute risperidone administration in rats caused a dose-dependent decrease in D2 receptor radioligand binding in the striatum and nucleus accumbens. cpn.or.kr
Interactive Data Table: Receptor Binding Affinity of Risperidone and 9-Hydroxyrisperidone (Paliperidone)
The following table displays the receptor binding affinities (Ki values in nM) for risperidone and its active metabolite, 9-hydroxyrisperidone. A lower Ki value indicates a higher binding affinity.
| Receptor | Risperidone (Ki, nM) | 9-Hydroxyrisperidone (Ki, nM) |
| Dopamine D2 | 3.2 psychopharmacologyinstitute.com | Similar to Risperidone researchgate.net |
| Serotonin 5-HT2A | 0.2 psychopharmacologyinstitute.com | Similar to Risperidone researchgate.net |
| Serotonin 5-HT1A | 420 psychopharmacologyinstitute.com | Data not specified |
| Alpha 1A Adrenergic | 5 psychopharmacologyinstitute.com | Data not specified |
| Alpha 2A Adrenergic | 16 psychopharmacologyinstitute.com | Data not specified |
| Histamine H1 | 20 psychopharmacologyinstitute.com | 5-fold higher than Risperidone researchgate.net |
Comparative Studies of Risperidone and this compound in Animal Models
Preclinical research utilizing animal models has been instrumental in elucidating the pharmacological and physiological effects of this compound, particularly in comparison to its parent compound, risperidone. These studies provide valuable insights into its efficacy and side-effect profile.
Animal models of schizophrenia have been employed to compare the efficacy of risperidone and this compound. In a prenatal immune activation model in rats, which mimics certain neurodevelopmental aspects of schizophrenia, both risperidone and this compound demonstrated the ability to prevent altered locomotor responses to amphetamine in adult offspring. nih.gov This suggests that both compounds can ameliorate dopamine-related behavioral abnormalities relevant to psychosis. nih.gov
While preclinical data on the comparative efficacy of risperidone and this compound in animal models of bipolar disorder are less direct, some studies suggest a potential role for this compound as a mood stabilizer. nih.govconsensus.appnih.gov This is based on findings that this compound, similar to established mood stabilizers like lithium and valproate, affects the expression and phosphorylation of mitochondrial proteins in the prefrontal cortex of rats. nih.govconsensus.appnih.gov These effects on mitochondrial function are thought to be relevant to the pathophysiology of bipolar disorder. nih.gov However, direct comparative studies in animal models of mania or depression are not extensively available in the reviewed literature.
The metabolic side effects of antipsychotic medications are a significant clinical concern. Preclinical studies in animal models have directly compared the metabolic effects of risperidone and this compound.
In adult female rats, both risperidone and this compound were found to induce dose-dependent metabolic side effects. researchgate.netplos.orgnih.govsemanticscholar.org A key study revealed that while both drugs caused notable metabolic dysregulation, there were some modest differences. researchgate.netplos.orgnih.govsemanticscholar.org
Fasting glucose levels were increased by all but the lowest dose of risperidone, whereas only the highest dose of this compound produced a similar effect. researchgate.netnih.gov Both compounds led to an increase in the Homeostatic Model Assessment of Insulin (B600854) Resistance (HOMA-IR), indicative of insulin resistance, at all but the lowest doses. researchgate.netplos.orgnih.gov Furthermore, higher doses of both drugs resulted in decreased glucose tolerance. researchgate.netnih.gov In hyperinsulinemic-euglycemic clamp studies, a gold-standard method for assessing insulin sensitivity, both risperidone and this compound caused dose-dependent decreases in the glucose infusion rate, signifying pronounced insulin resistance. researchgate.netsemanticscholar.org
| Parameter | Risperidone Effect | This compound Effect | Reference |
|---|---|---|---|
| Fasting Glucose | Increased at most doses | Increased only at the highest dose | researchgate.netnih.gov |
| HOMA-IR (Insulin Resistance) | Increased at most doses | Increased at most doses | researchgate.netplos.orgnih.gov |
| Glucose Tolerance | Decreased at higher doses | Decreased at higher doses | researchgate.netnih.gov |
| Insulin Resistance (via clamp) | Dose-dependent increase | Dose-dependent increase | researchgate.netsemanticscholar.org |
The effects of risperidone and this compound on locomotor activity have been investigated in animal models, as this can be an indicator of both therapeutic action (e.g., in models of hyperactivity) and potential side effects.
In a study using a prenatal immune activation model in rats, both risperidone and this compound had persistent effects on the behavioral response to amphetamine, suggesting a lasting impact on dopamine-mediated locomotor activity. nih.gov Interestingly, in this model, risperidone, but not this compound, also showed persistent effects on locomotor response to saline and a high dose of amphetamine in control animals. nih.gov This suggests subtle differences in their long-term effects on motor regulation. Another study in rats found that risperidone alone can decrease locomotor activity.
In Vitro Studies of this compound
In vitro studies provide a controlled environment to investigate the molecular and cellular mechanisms of action of this compound, offering a deeper understanding of its pharmacodynamics.
This compound, while structurally similar to risperidone, exhibits a distinct profile in its interaction with neurotransmitter receptors and its influence on intracellular signaling pathways. nih.gov
Both risperidone and this compound are antagonists at dopamine D2 and serotonin 5-HT2A receptors, which is central to their antipsychotic effect. drugbank.com However, their relative affinities for these and other receptors differ. For instance, risperidone generally shows a higher affinity for 5-HT receptors compared to this compound. nih.govdrugbank.com This results in a significantly lower 5-HT2A/D2 binding ratio for risperidone compared to this compound. nih.govconsensus.appnih.gov
| Receptor | Risperidone | This compound | Reference |
|---|---|---|---|
| Dopamine D2 | 3.13 | 3.81 | |
| Serotonin 5-HT2A | 0.16 | 0.37 | |
| Adrenergic α1 | 0.82 | 2.50 | |
| Adrenergic α2 | 1.13 | 5.00 | |
| Histamine H1 | 2.23 | 7.31 |
Beyond receptor binding, studies have shown that the single hydroxyl group difference in this compound can lead to distinct receptor conformations and subsequent intracellular signaling cascades. nih.gov For example, while the relative efficacies of the two compounds are similar for some cellular responses, significant differences have been observed in several receptor-signaling systems. nih.gov In some instances, both compounds can act as agonists, such as in the 5-HT2A-mediated recruitment of β-arrestin and sensitization of ERK signaling, as well as dopamine D2-mediated sensitization of adenylyl cyclase signaling. nih.gov
In vitro studies on human neuronal and immune cell lines have shown that this compound, at certain concentrations, can enhance cell survival and increase ATP levels in neuronal cells, suggesting effects on cellular energy metabolism. researchgate.net Other in vitro work has examined the effects of this compound on human platelet function, finding that it can attenuate aggregation induced by epinephrine (B1671497) and 5-HT but does not significantly affect other aspects of coagulation or fibrinolysis. nih.govresearchgate.net
The concept of drug resistance in the context of antipsychotic efficacy is complex and not fully elucidated at the molecular level for this compound. However, in vitro studies have identified a potential factor that may contribute to variability in drug response: the P-glycoprotein (P-gp) transporter.
P-glycoprotein is an efflux transporter found in various tissues, including the blood-brain barrier, which can limit the entry of drugs into the central nervous system. Both risperidone and this compound are substrates of P-gp. In vitro studies using cell lines that overexpress P-gp have shown that both compounds can also inhibit the function of this transporter.
These studies indicate that risperidone is a more potent inhibitor of P-gp than this compound. This suggests that risperidone has a greater potential to influence the transport of other P-gp substrates, and potentially its own active metabolite, this compound, across the blood-brain barrier. While not a direct mechanism of cellular resistance to the drug's therapeutic action, variations in P-gp activity could lead to differences in the brain concentrations of this compound, thereby influencing its clinical efficacy and side-effect profile.
This article aims to provide detailed clinical research information on the chemical compound "this compound" structured according to the provided outline.
Initial searches confirm the existence of "this compound" (CAS No: 1189516-65-1) as a chemical entity, also known by synonyms such as Keto paliper, Paliperidone (B428) ketone, 9-Oxo risperidone, and Paliperidone USP Related Compound E. vulcanchem.comchemicea.combharathlifescience.comsimsonpharma.come-biochem.com It is identified as a potential impurity in risperidone formulations and is structurally related to risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone). vulcanchem.comchemicalbook.com
However, the comprehensive clinical research data required for the specific sections outlined below—namely, PET studies for receptor occupancy, mechanisms of prolactin elevation, correlation between plasma levels and prolactin, genetic factors influencing efficacy, and long-term studies—was not found in the provided search results for "this compound." The available information focuses on its chemical identification and its role as an impurity standard rather than its direct clinical application or detailed pharmacological effects in humans.
Therefore, the detailed, scientifically accurate content for the following sections cannot be generated based on the current search findings:
Clinical Research on 9 Keto Risperidone
Advanced Research Methodologies for 9 Keto Risperidone Studies
Omics Technologies in 9-Keto Risperidone (B510) Research
Pharmacogenomics and Pharmacometabolomics
Searches did not yield specific studies detailing the pharmacogenomics or pharmacometabolomics of 9-Keto Risperidone. Research in this area predominantly focuses on the parent compound, Risperidone, and its major active metabolite, 9-hydroxyrisperidone (paliperidone), investigating the roles of enzymes like CYP2D6 and CYP3A4 in their metabolism and the impact of genetic polymorphisms on drug response and adverse effects frontiersin.orgnih.govdovepress.comjnjmedicalconnect.comnih.govnih.goveuropa.eupharmgkb.org.
Neuroimaging Techniques
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for Receptor Occupancy
No studies were identified that used PET or SPECT to assess receptor occupancy specifically for this compound. Research in neuroimaging for related compounds has utilized PET to evaluate dopamine (B1211576) D2 receptor occupancy for long-acting injectable Risperidone, showing mean D2 occupancy levels for different doses nih.govnih.gov. PET studies have also investigated dopamine synthesis and serotonin (B10506) receptor occupancy related to Risperidone and other antipsychotics jneurosci.orgresearchgate.netmdpi.compsychrights.org. SPECT imaging has been mentioned in relation to dopamine D2 receptor assessment for Risperidone ru.nl.
Functional Magnetic Resonance Imaging (fMRI)
No specific research findings were found that utilized functional Magnetic Resonance Imaging (fMRI) to study this compound. fMRI has been described as a tool to elucidate functional neuroanatomical underpinnings of cognition in brain research, including studies on severe mental illnesses nih.gov.
Conclusion and Future Research Perspectives
Synthesis of Current Knowledge on 9-Keto Risperidone (B510)
9-Keto Risperidone, also known as paliperidone (B428), is the major active metabolite of the atypical antipsychotic risperidone. semanticscholar.orgnih.gov Its formation is a critical step in the metabolism of risperidone, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme through hydroxylation. psychopharmacologyinstitute.comjnjmedicalconnect.comnih.gov This metabolic pathway is subject to genetic polymorphism, leading to variations in the rate of conversion from risperidone to this compound among individuals, categorized as extensive or poor metabolizers. psychopharmacologyinstitute.commdpi.com However, the combined pharmacokinetics of risperidone and this compound are generally similar in both groups after single and multiple doses. mdpi.com
The development of long-acting injectable (LAI) formulations of paliperidone has been a significant advancement in the treatment of schizophrenia and other psychotic disorders. nih.govnih.gov These formulations, including once-monthly and three-monthly injections, are designed to provide sustained therapeutic plasma concentrations, which may improve treatment adherence. nih.govyoutube.com
Unanswered Questions and Emerging Research Areas
Despite the extensive use and study of this compound, several questions remain unanswered, paving the way for new avenues of research. A significant area of interest is the substantial interindividual variability in plasma concentrations observed in patients receiving treatment, even with long-acting injectable formulations. mdpi.com Identifying all the contributing factors to this variability is crucial for optimizing therapy and ensuring both efficacy and safety. mdpi.com
Further research is needed to fully understand the long-term effects and the precise steady-state pharmacokinetics of the three-monthly paliperidone palmitate formulation, given its extremely long half-life. nih.gov It has been suggested that it could take over a year to reach steady state, with detectable levels potentially remaining for an extended period after discontinuation. nih.gov
Emerging research is also focusing on the development of novel delivery systems and formulations to further improve the pharmacokinetic profile and patient experience. This includes exploring different in situ microimplant technologies for long-acting injectables. mdpi.com Additionally, population pharmacokinetic (PopPK) modeling continues to be a valuable tool for refining dosing regimens, particularly in specific populations such as children and adolescents, by identifying significant covariates that influence drug metabolism and clearance. mdpi.comnih.gov
Potential Therapeutic Implications and Challenges
The development of this compound as a standalone therapeutic agent (paliperidone) has had significant therapeutic implications, particularly for patients with schizophrenia and schizoaffective disorder. nih.gov The availability of long-acting injectable formulations offers a valuable treatment option that can help address the challenge of non-adherence to oral medication, a common issue in the management of chronic psychotic disorders. youtube.com These formulations can lead to more stable plasma concentrations, potentially reducing the risk of relapse. nih.govnih.gov
However, challenges remain in the clinical application of this compound. The significant interindividual variability in its pharmacokinetics presents a clinical challenge, as it can be difficult to predict the optimal dose for each patient. mdpi.com This variability underscores the potential utility of therapeutic drug monitoring (TDM) to guide dosing decisions and personalize treatment. nih.gov
Another challenge is the potential for adverse effects, which are linked to the concentration of the active moiety. mdpi.comnih.gov Higher concentrations of this compound have been associated with an increased risk of discontinuing medication due to adverse events or lack of efficacy. nih.gov Managing these side effects while maintaining therapeutic efficacy is a key clinical consideration. Furthermore, the transition from oral antipsychotics or from risperidone to paliperidone formulations requires careful clinical management to ensure continuous therapeutic coverage. tevapharm.comfda.gov
Methodological Advancements for Future this compound Research
Future research on this compound will benefit from ongoing methodological advancements in analytical chemistry and pharmacokinetic modeling. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) are highly sensitive and specific methods for the simultaneous quantification of risperidone and this compound in various biological matrices, including plasma, urine, and saliva. researchgate.netresearchgate.netnih.gov The development of rapid and stability-indicating RP-UPLC methods is particularly important for quality control and stability testing of pharmaceutical formulations. japsonline.com
Micro-extraction by packed sorbent (MEPS) is an emerging sample pre-treatment procedure that offers a more streamlined and efficient alternative to traditional methods for extracting analytes from biological samples. nih.gov Continued refinement of such techniques will facilitate more efficient and high-throughput analysis in clinical and research settings.
Population pharmacokinetic (PopPK) modeling is a powerful tool for analyzing sparse data from clinical studies and identifying sources of pharmacokinetic variability. mdpi.comnih.gov Future studies should continue to utilize and refine these models to better understand the influence of various factors, such as genetics (e.g., CYP2D6 genotype), age, weight, and co-medications, on the disposition of this compound. nih.gov These models can aid in the development of more individualized dosing regimens to optimize treatment outcomes.
The table below summarizes some of the analytical methods used for the determination of this compound (Paliperidone).
| Method | Matrix | Detection | Key Findings/Applications | Citation |
|---|---|---|---|---|
| HPLC | Blood Plasma | UV at 275 nm | A simple and stability-indicating method for quantification in blood plasma samples. | ijpbs.com |
| LC | OROS Tablets | Not Specified | Developed for the determination of paliperidone in osmotic-controlled release oral delivery system tablets, including a forced degradation study. | semanticscholar.orgresearchgate.net |
| UPLC-MS/MS | Rat Plasma | Mass Spectrometry | A sensitive and specific assay for simultaneous quantification of risperidone and 9-hydroxyrisperidone, applied to a dose-dependent pharmacokinetic study. | researchgate.net |
| MEPS-LC-UV | Human Plasma, Urine, Saliva | UV at 238 nm | An original method for simultaneous analysis in different biological matrices, suitable for therapeutic drug monitoring. | nih.gov |
| RP-UPLC | Depot Injectable Formulation | UV at 238 nm | A rapid, stability-indicating method for the determination of paliperidone palmitate in an injectable dosage form. | japsonline.com |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 9-Keto Risperidone in synthetic or biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for identification and quantification due to its sensitivity in detecting trace impurities. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying the ketone group at position 8. The SMILES string (CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F) provided in PubChem can guide computational modeling for spectral validation .
Q. How can researchers validate the purity of this compound in pharmacokinetic studies?
- Methodological Answer : Purity validation requires a combination of techniques:
- Thermogravimetric analysis (TGA) to assess thermal stability (melting point: 58–62°C).
- FTIR spectroscopy to confirm functional groups and rule out degradation products.
- Chromatographic methods (e.g., USP-compliant HPLC) to quantify impurity thresholds, referencing Pharmacopeial standards .
Q. What are the primary synthetic routes for this compound, and how do they impact yield?
- Methodological Answer : The synthesis typically involves oxidative dehydrogenation of risperidone using catalysts like palladium on carbon (Pd/C) under controlled conditions. Yield optimization requires monitoring reaction parameters (temperature, solvent polarity) and post-synthesis purification via recrystallization. Compatibility studies with excipients (e.g., mannitol, microcrystalline cellulose) should precede formulation trials to avoid interactions .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize the formulation of this compound for pediatric use?
- Methodological Answer : A three-factor Box-Behnken design (e.g., mannitol percentage, superdisintegrant swelling pressure, glidant surface area) minimizes variability in mini-tablet production. Critical quality attributes (CQAs) include crushing strength (>5 kN), friability (<1%), and disintegration time (<60 seconds in simulated saliva). Response surface methodology (RSM) validates interactions between variables, ensuring reproducibility .
Q. How do discrepancies in clinical pharmacokinetic data for this compound arise, and how can they be resolved?
- Methodological Answer : Variability often stems from differences in metabolic enzyme activity (e.g., CYP2D6 polymorphisms) or drug-drug interactions. To resolve contradictions:
- Conduct population pharmacokinetic (PopPK) modeling to account for covariates like age, weight, and comorbidities.
- Validate findings using bootstrap resampling or Monte Carlo simulations to assess robustness.
- Cross-reference data extraction protocols (e.g., REDCap tools for EHR data) to standardize variables like dose adjustments and adverse event reporting .
Q. What methodological challenges arise when studying this compound’s stability under long-term storage conditions?
- Methodological Answer : Degradation kinetics at -20°C must be assessed via accelerated stability studies (e.g., 40°C/75% RH for 6 months) using ICH Q1A guidelines. Key challenges:
- Oxidative degradation : Mitigated by inert gas purging during packaging.
- Photostability : Use amber vials and validate light exposure per ICH Q1B.
- Hygroscopicity : Pair with desiccants in sealed containers to prevent moisture uptake .
Q. How can impurity profiling of this compound address regulatory requirements for generic drug development?
- Methodological Answer : Follow ICH Q3B guidelines to identify and quantify degradation products.
- Forced degradation studies : Expose the compound to acid/base hydrolysis, oxidation, and thermal stress.
- Thresholds : Report impurities ≥0.1% using validated LC-MS methods.
- Structural analogs : Cross-validate with reference standards (e.g., paliperidone impurities) to confirm specificity .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use mixed-effects models to handle repeated measures in longitudinal studies. For non-linear relationships:
- Emax models estimate maximum effect and EC50.
- Bayesian hierarchical models incorporate prior data (e.g., risperidone’s terminal half-life of 20 hours) to refine posterior distributions.
- Adjust for confounding variables (e.g., comedications) via propensity score matching .
Methodological Considerations for All Studies
- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over secondary summaries. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets and code repositories alongside manuscripts .
- Ethical Compliance : Obtain IRB approval for human studies, detailing participant selection criteria and informed consent protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
